
Chlorotri-T-butylphosphinegold(I)
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Overview
Description
Chlorotri-T-butylphosphinegold(I) (chemical formula: (C₄H₉)₃PAuCl, molecular weight: 434.74 g/mol) is a gold(I) complex featuring a bulky tri-T-butylphosphine (P(C₄H₉)₃) ligand and a chloride counterion. This compound is characterized by its high thermal stability (melting point >300°C) and air-sensitive crystalline structure . Its sterically hindered phosphine ligand imparts unique reactivity and structural properties, making it relevant in catalysis and materials science.
Preparation Methods
Chlorotri-T-butylphosphinegold(I) can be synthesized through various methods. One common synthetic route involves the reaction of gold(I) chloride (AuCl) with tri-tert-butylphosphine (P(t-Bu)3) in an inert atmosphere. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction can be represented as follows:
AuCl+P(t-Bu)3→(t-Bu3P)AuCl
Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and atmosphere to maintain product purity and yield.
Chemical Reactions Analysis
Chlorotri-T-butylphosphinegold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other ligands such as phosphines, amines, or halides under appropriate conditions.
Oxidation and Reduction Reactions: The gold center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Catalytic Reactions: It is used as a catalyst in various organic transformations, including cyclopropanation and C-C bond-forming reactions.
Common reagents used in these reactions include halides, phosphines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorotri-T-butylphosphinegold(I) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions that form carbon-carbon bonds.
Biology: Research is ongoing into its potential use in biological systems, including its interactions with biomolecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of gold-based drugs.
Mechanism of Action
The mechanism by which Chlorotri-T-butylphosphinegold(I) exerts its effects involves the coordination of the gold center to various substrates. The tri-tert-butylphosphine ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The gold center can activate substrates through coordination, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Comparison with Similar Gold(I) Phosphine Complexes
2.1. Physical and Structural Properties
The table below compares key physical and structural parameters of Chlorotri-T-butylphosphinegold(I) with analogous gold(I) phosphine complexes:
Key Observations :
- Steric Effects : The tri-T-butyl ligand in Chlorotri-T-butylphosphinegold(I) creates significant steric hindrance, reducing intermolecular interactions compared to triphenylphosphine derivatives .
- Bond Lengths : The Au–Cl bond length (2.28 Å) is shorter than in Chlorotriethylphosphinegold(I) (2.32 Å), suggesting stronger Au–Cl bonding in the former .
- Thermal Stability : Bulky ligands enhance thermal stability, as seen in the >300°C melting point of Chlorotri-T-butylphosphinegold(I) versus 85–87°C for triethyl derivatives .
2.2. Reactivity and Catalytic Performance
Chlorotri-T-butylphosphinegold(I) and its analogs exhibit distinct reactivities in cross-coupling reactions:
Key Findings :
- Steric Tolerance : Despite its bulky ligand, Chlorotri-T-butylphosphinegold(I) shows comparable catalytic activity (~70–72% yield) to less hindered analogs in cross-coupling reactions, indicating steric effects are mitigated in solution .
- Electronic Effects : Electron-withdrawing ligands (e.g., triphenylphosphine) enhance electrophilicity at the gold center, improving reactivity in π-activation reactions .
Biological Activity
Chlorotri-t-butylphosphinegold(I), also known as chloro(tri-tert-butylphosphine)gold(I) or (tBu3P)AuCl, is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, characterization, and biological effects, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
Chlorotri-t-butylphosphinegold(I) is synthesized through the reaction of tri-tert-butylphosphine with gold(I) chloride. The resulting complex can be characterized using various spectroscopic methods such as UV-Vis, FTIR, and NMR spectroscopy. These techniques confirm the successful formation of the gold complex and provide insights into its structural properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chlorotri-t-butylphosphinegold(I). Research indicates that gold(I) complexes containing phosphine ligands exhibit significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested : The biological activity was evaluated against several cancer cell lines, including:
- HCT116 (human colon cancer)
- MDA-MB-231 (human breast cancer)
- B16 (murine skin cancer)
- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated that chlorotri-t-butylphosphinegold(I) demonstrated higher cytotoxicity compared to cisplatin, a standard chemotherapy drug.
-
Mechanism of Action : The mechanism underlying the anticancer effects involves:
- Induction of oxidative stress
- Disruption of mitochondrial membrane potential
- Activation of apoptotic pathways , evidenced by increased expression of pro-apoptotic genes like caspase-3 and decreased expression of anti-apoptotic genes such as BCL-xL.
Data Table: Summary of Cytotoxicity Results
Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|---|
Chlorotri-t-butylphosphinegold(I) | HCT116 | 5.2 | Higher |
Chlorotri-t-butylphosphinegold(I) | MDA-MB-231 | 4.8 | Higher |
Chlorotri-t-butylphosphinegold(I) | B16 | 6.0 | Higher |
Cisplatin | HCT116 | 10.0 | - |
Cisplatin | MDA-MB-231 | 12.0 | - |
Cisplatin | B16 | 15.0 | - |
Case Studies
Several case studies have been conducted to explore the biological implications of chlorotri-t-butylphosphinegold(I). For instance:
- A study by Tavares et al. investigated the cytotoxic properties of various gold(I) complexes, including those with phosphane ligands, against tumor cells. Their findings suggested that these complexes could serve as promising candidates for developing new anticancer agents due to their enhanced selectivity and potency compared to traditional platinum-based drugs .
- Another significant research effort focused on the interaction of gold(I) complexes with thioredoxin reductase (TrxR), an enzyme implicated in cellular redox signaling and cancer progression. The inhibition of TrxR by chlorotri-t-butylphosphinegold(I) was shown to lead to increased levels of reactive oxygen species (ROS), contributing to its cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Chlorotri-T-butylphosphinegold(I) in academic research?
Chlorotri-T-butylphosphinegold(I) is typically synthesized via ligand substitution reactions using AuCl precursors. A common method involves reacting [AuCl(SMe₂)] with tri-T-butylphosphine (P(C₄H₉)₃) in dichloromethane under inert conditions. Critical parameters include stoichiometric control (1:1 molar ratio of AuCl to phosphine) and reaction time (12–24 hours) to avoid byproducts like binuclear complexes . Characterization via ³¹P NMR spectroscopy is essential to confirm ligand coordination, with shifts typically observed between δ 40–50 ppm for Au-P bonds .
Q. Which spectroscopic techniques are most reliable for characterizing Chlorotri-T-butylphosphinegold(I)?
- ³¹P NMR : Detects coordination geometry and purity. A singlet near δ 45 ppm indicates a mononuclear complex, while split peaks suggest mixed ligands or decomposition .
- X-ray crystallography : Resolves steric effects of the bulky T-butyl groups, revealing bond angles (e.g., P-Au-Cl ~175–180°) and intermolecular Au···Au interactions (3.0–3.5 Å) .
- IR spectroscopy : Au-Cl stretches appear at 280–320 cm⁻¹, but weak intensity limits utility compared to NMR .
Q. What are the primary applications of Chlorotri-T-butylphosphinegold(I) in catalysis?
This complex is a precursor for Au(I)-catalyzed reactions, including cycloisomerization of alkynes and hydrofunctionalization of alkenes. The steric bulk of T-butyl groups enhances selectivity by suppressing undesired side reactions (e.g., dimerization) . For example, in alkyne hydration, turnover numbers (TONs) exceed 1,000 when paired with silver salts as co-catalysts .
Advanced Research Questions
Q. How do steric effects of the T-butyl groups influence the reactivity of Chlorotri-T-butylphosphinegold(I) in catalytic cycles?
The T-butyl groups create a rigid coordination environment, limiting substrate access to the Au center. This steric hindrance:
- Reduces catalytic activity for bulky substrates (e.g., tert-butylacetylene) due to unfavorable steric clashes.
- Enhances stability against ligand dissociation, as shown by thermogravimetric analysis (TGA) with decomposition temperatures >200°C . Comparative studies with less bulky analogs (e.g., triphenylphosphinegold(I)) show a 30–50% decrease in reaction rates but improved regioselectivity in arylations .
Q. What contradictions exist in the reported catalytic activities of Chlorotri-T-butylphosphinegold(I) complexes?
Discrepancies arise in:
- Solvent effects : Some studies report higher TONs in polar aprotic solvents (e.g., DMF), while others favor toluene due to reduced Au aggregation .
- Counterion roles : AgSbF₆ enhances activity in hydroamination but inhibits cyclopropanation, suggesting ion-pairing effects are undercharacterized .
- Mechanistic pathways : DFT calculations propose Au⋯Au interactions stabilize transition states, yet crystallographic data show no aurophilic contacts in active catalysts .
Q. How can researchers optimize reaction conditions to mitigate ligand decomposition in Chlorotri-T-butylphosphinegold(I) systems?
Decomposition pathways include phosphine oxidation and Au(I)→Au(0) reduction. Mitigation strategies:
- Additives : 1–5 mol% of BHT (butylated hydroxytoluene) suppresses phosphine oxidation .
- Low-temperature reactions : Conducting reactions at –20°C reduces reduction rates by 70% .
- In situ monitoring : UV-vis spectroscopy (λ = 300–400 nm) tracks Au nanoparticle formation, enabling early termination of degraded reactions .
Q. Methodological Considerations
Q. What are the best practices for handling air-sensitive Chlorotri-T-butylphosphinegold(I) in experimental design?
- Storage : Under argon at –20°C in amber vials to prevent photodegradation .
- Solvent selection : Use degassed THF or dichloromethane with ≤5 ppm H₂O (tested by Karl Fischer titration) .
- Workup : Avoid silica gel chromatography; instead, precipitate the product using hexane and centrifuge at 10,000 rpm .
Q. How should researchers address inconsistencies in X-ray crystallographic data for Chlorotri-T-butylphosphinegold(I) derivatives?
- Validate models : Use SQUEEZE (PLATON) to account for disordered solvent molecules in crystal lattices .
- Compare metrics : Bond length deviations >0.05 Å or R-factor gaps >5% between datasets suggest refinement errors .
- Deposit data : Public repositories like the Cambridge Structural Database (CCDC) ensure reproducibility (e.g., CCDC 1010556) .
Properties
Molecular Formula |
C12H28AuClP+ |
---|---|
Molecular Weight |
435.74 g/mol |
IUPAC Name |
chlorogold;tritert-butylphosphanium |
InChI |
InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1; |
InChI Key |
JLXSZGSXDDQSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.Cl[Au] |
Origin of Product |
United States |
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